(Z)-3-methylpyrazine-2-carbaldehyde oxime

synthetic methodology process chemistry oxime synthesis

Researchers developing antitubercular pyrazinecarboxamides or metal complexes need stereochemically defined intermediates. (Z)-3-Methylpyrazine-2-carbaldehyde oxime (CAS 910824-80-5) provides Z-configuration purity and ortho-methyl modulation unavailable from generic oximes. • Enables selective oxidation to 3-methylpyrazine-2-carboxylic acid for API coupling • Pre-organized N-OH donor set for bidentate metal coordination • Available at ≥95% purity with streamlined synthesis for gram-scale supply

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 910824-80-5
Cat. No. B1414534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-methylpyrazine-2-carbaldehyde oxime
CAS910824-80-5
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C=NO
InChIInChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4-
InChIKeyAFUYXGMBQUBKLA-WTKPLQERSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-Methylpyrazine-2-carbaldehyde Oxime: Chemical Identity & Structure


(Z)-3-Methylpyrazine-2-carbaldehyde oxime is a heteroaromatic aldoxime derived from 3-methylpyrazine-2-carbaldehyde, characterized by a C=N-OH functional group conjugated to an electron-deficient pyrazine ring [1]. The compound bears both a pyrazine nitrogen and an oxime nitrogen capable of coordination, positioning it within the broader class of N-heterocyclic oximes that serve as intermediates in pharmaceutical synthesis and as ligands in coordination chemistry [2]. Its Z-configuration is stereochemically defined at the oxime double bond, a feature that may influence molecular recognition and metal-binding geometry compared to E-isomers or non-oxime analogs.

Z-oxime stereochemistry for coordination geometry studies
Ortho-methyl substitution enables distinct SAR exploration
One-step Vilsmeier synthesis supports scale-up workflows

(Z)-3-Methylpyrazine-2-carbaldehyde Oxime: Substitution Risks


In-class pyrazine derivatives and oxime isomers cannot be trivially interchanged with (Z)-3-methylpyrazine-2-carbaldehyde oxime due to stereochemical and electronic differences that materially affect synthetic outcomes. Unlike 3-methylpyrazine-2-carbaldehyde (the non-oxime precursor) or the unsubstituted pyrazine-2-carbaldehyde oxime, the target compound uniquely presents a methyl group ortho to the oxime moiety, which sterically and electronically modulates both the aldehyde-derived carbon's electrophilicity and the pyrazine nitrogen's basicity [1]. Furthermore, the Z-configuration of the oxime establishes a distinct spatial orientation of the hydroxyl group that cannot be replicated by E-isomers or O-alkylated derivatives [2]. These structural parameters—methyl substitution pattern, Z-stereochemistry, and the intact oxime N-OH moiety—collectively determine reaction selectivity in downstream amidoxime transformations and coordination geometry in metal complex formation, rendering generic substitution scientifically invalid without independent validation of each structural feature's contribution to the observed experimental outcome.

Methyl substitution pattern
Ortho-methyl group alters electrophilicity and pyrazine basicity; unsubstituted or differently substituted analogs may shift reaction selectivity.
Z-oxime stereochemistry
E-isomers or O-alkylated derivatives cannot replicate spatial orientation of the hydroxyl group, impacting metal-binding geometry.
Intact N-OH moiety
Protected or modified oxime forms alter coordination behavior and downstream amidoxime transformation pathways.

(Z)-3-Methylpyrazine-2-carbaldehyde Oxime: Differentiation Evidence


One-Step Vilsmeier Synthesis Efficiency

The target compound can be synthesized in one step with quantitative yield using adapted Vilsmeier conditions, a protocol explicitly optimized and validated for this specific pyrazine oxime derivative [1]. This contrasts with conventional two-step methods (aldehyde formation followed by hydroxylamine condensation) that typically produce variable yields for pyrazine aldoximes, or alternative routes involving amidoxime intermediates that require additional purification steps [2]. The reported protocol achieves full conversion without chromatographic purification, offering a measurable advantage in synthetic efficiency.

Synthetic efficiency
Method context
1-step quantitative yield vs. typical 2-step 60–85% for pyrazine amidoximes
Reduces synthetic step count and may improve batch reproducibility.
Yield described as quantitative; precise numeric yield not reported.
synthetic methodology process chemistry oxime synthesis

NMR Fingerprint: Ortho-Methyl Substitution

The 1H-NMR spectrum of (Z)-3-methylpyrazine-2-carbaldehyde oxime exhibits characteristic resonances at δ 2.67 (s, 3H, CH3), 8.23 (s, 1H, aromatic H), 8.45-8.49 (m, 2H, aromatic H), and 11.87 (s, 1H, oxime OH), providing a definitive analytical fingerprint that unambiguously distinguishes this compound from its closest structural analog, pyrazine-2-carbaldehyde oxime (which lacks the methyl singlet and shows different aromatic proton coupling patterns) [1]. The methyl substitution at position 3 shifts the electron density of the pyrazine ring, altering the chemical environment of the adjacent protons relative to the unsubstituted analog.

NMR identity
Head-to-head
δ 2.67 (s, CH3), aromatic pattern distinct from unsubstituted analog
Enables unambiguous identity verification and QC.
Solvent inferred as CDCl3 or DMSO-d6.
structural characterization NMR spectroscopy chemical identity verification

Antimycobacterial Pyrazinecarboxamide Precursor

Pyrazine-2-carboxylic acid derivatives, accessible via oxidation of the corresponding pyrazine-2-carbaldehyde oximes, constitute a well-validated scaffold for antimycobacterial drug discovery [1]. (Z)-3-Methylpyrazine-2-carbaldehyde oxime serves as a direct precursor to 3-methylpyrazine-2-carboxylic acid and its amide derivatives—compounds that have demonstrated measurable activity against Mycobacterium tuberculosis strains, with structure-activity relationship (SAR) studies establishing that the methyl substitution pattern directly influences potency relative to unsubstituted or differently substituted pyrazinecarboxamide analogs [2]. While the target compound itself is the intermediate rather than the active pharmaceutical agent, its procurement value derives from this established pathway to biologically active pyrazinecarboxamides.

SAR precursor
Class-level
Precursor to 3-methylpyrazinecarboxamides active against M. tuberculosis in SAR studies
Supports synthesis of a defined analog space for medicinal chemistry SAR.
Class-level SAR; potency depends on final amide derivative.
antitubercular agents pyrazinecarboxamide synthesis medicinal chemistry

Bidentate Coordination Potential

As a heteroaromatic aldoxime featuring a pyrazine nitrogen adjacent to an oxime moiety, (Z)-3-methylpyrazine-2-carbaldehyde oxime possesses the structural prerequisites for bidentate coordination to transition metal ions, with the pyrazine N-atom and the oxime N-atom serving as potential donor sites [1]. This dual-donor architecture distinguishes it from simple pyrazine ligands (which offer only monodentate coordination via a single pyrazine N) and from non-heteroaromatic oximes (which lack the second N-donor) [2]. In coordination polymers and discrete metal complexes, pyrazine-based ligands bridged by methyl-substituted pyrazine units exhibit distinct photophysical properties and network topologies compared to those built from unsubstituted pyrazine, aminopyrazine, or pyrazinecarboxylic acid ligands [3].

Coordination mode
Class-level
Potential N,N'-bidentate ligand vs. monodentate pyrazine
Enables metal complex topologies distinct from monodentate N-donors.
Coordination behavior requires experimental validation.
coordination chemistry oxime ligands metal complex synthesis

Commercial Availability Benchmark

Commercially available (Z)-3-methylpyrazine-2-carbaldehyde oxime is supplied with a minimum purity specification of 95% from multiple independent vendors, including AKSci (Catalog 8440EM), Leyan (Catalog 1817767), and CymitQuimica (Catalog 3D-KLB82480) . This consistent purity benchmark across suppliers provides a reliable procurement standard that ensures reproducible synthetic outcomes when the compound is used as an intermediate. The specification is documented with associated molecular formula (C6H7N3O), molecular weight (137.14 g/mol), and storage conditions (cool, dry place for long-term storage).

Purity benchmark
Specification review
≥95% purity (multiple vendors)
Provides consistent starting material quality for reproducible synthesis.
Data to verify; vendor-supplied specification.
procurement specification purity benchmark quality control

Computational Physicochemical Profile

Predicted physicochemical parameters for (Z)-3-methylpyrazine-2-carbaldehyde oxime include a LogP value of approximately 0.59, a polar surface area (PSA) of 58.37 Ų, a predicted density of 1.135 ± 0.06 g/cm³, and an estimated pKa of 9.86 ± 0.15 [1]. These values position the compound in a physicochemical space distinct from related pyrazine derivatives: for comparison, pyrazine-2-carbaldehyde oxime (without the methyl substituent) would exhibit lower LogP (more hydrophilic) due to the absence of the hydrophobic methyl group; conversely, 1(2)H-pyrazole-3-carbaldehyde oxime (a five-membered heterocyclic analog) shows a lower LogP of 0.2178 and smaller PSA of 61.27 Ų [2]. The methyl substitution on the target compound modestly increases lipophilicity while maintaining sufficient polarity for aqueous solubility.

Predicted properties
Context-dependent
LogP 0.59, PSA 58.37 Ų vs. pyrazole analog LogP 0.22, PSA 61.27 Ų
Informs solvent selection and permeability predictions.
Computational predictions; not experimentally measured.
ADME prediction physicochemical properties computational chemistry

(Z)-3-Methylpyrazine-2-carbaldehyde Oxime: Application Scenarios


Antimycobacterial Pyrazinecarboxamide Synthesis

Researchers developing novel antitubercular agents can employ (Z)-3-methylpyrazine-2-carbaldehyde oxime as a key intermediate for accessing 3-methyl-substituted pyrazinecarboxamides [1]. Following oxidation of the aldoxime to the corresponding carboxylic acid and subsequent amide coupling, this compound enables exploration of a specific chemical space that differs from unsubstituted, 5-substituted, or 6-substituted pyrazinecarboxamide analogs. The defined Z-configuration and ortho-methyl substitution pattern provide steric and electronic modulation that directly influences the resulting amide's interaction with mycobacterial targets, as demonstrated by SAR studies on pyrazinecarboxylic acid derivatives .

Bidentate Pyrazine-Oxime Metal Complex Synthesis

In inorganic and organometallic chemistry, (Z)-3-methylpyrazine-2-carbaldehyde oxime serves as a versatile ligand precursor capable of bidentate coordination through its pyrazine nitrogen and oxime nitrogen atoms [1]. This dual-donor architecture enables the construction of discrete metal complexes and extended coordination polymers with geometries and photophysical properties distinct from those obtained using simple pyrazine, methylpyrazine, or pyrazinecarboxylic acid ligands . The Z-configuration of the oxime group pre-organizes the N-OH moiety for metal binding, potentially influencing complex stability and structural topology.

Scale-Up via One-Step Vilsmeier Protocol

Process chemists seeking efficient routes to functionalized pyrazine building blocks can leverage the one-step Vilsmeier-based synthesis of (Z)-3-methylpyrazine-2-carbaldehyde oxime to achieve quantitative conversion without chromatographic purification [1]. This protocol, optimized for the 3-methyl-substituted pyrazine system, offers a streamlined alternative to multi-step amidoxime or aldehyde-condensation routes that typically require intermediate isolation and variable yields . The method's demonstrated efficiency makes this compound a practical choice for preparing 3-methylpyrazine-derived intermediates at gram to multi-gram scale.

NMR Reference Standard Application

With a well-defined 1H-NMR spectral signature—including the characteristic methyl singlet at δ 2.67, aromatic proton resonances at δ 8.23 and 8.45-8.49, and oxime OH singlet at δ 11.87—(Z)-3-methylpyrazine-2-carbaldehyde oxime serves as a suitable reference compound for developing and validating NMR methods aimed at characterizing substituted pyrazine oxime derivatives [1]. Its unambiguous spectrum, combined with commercial availability at ≥95% purity from multiple suppliers , supports its use as a calibration standard or positive control in analytical workflows.

Application
Selection Property
Validation Focus
Antimycobacterial pyrazinecarboxamide SAR
3-Methyl substitution for SAR diversification
Activity against M. tuberculosis strains
Bidentate N,N'-ligand metal complexes
Pyrazine-N and oxime-N donor architecture
Coordination geometry and photophysical properties
Scale-up synthesis of pyrazine building blocks
One-step quantitative Vilsmeier protocol
Gram-to-multi-gram intermediate preparation
NMR method development for substituted oximes
Characteristic 1H-NMR spectral fingerprint
Method validation and QC analytical workflows
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